3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile
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Overview
Description
3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile: is a fluorinated aromatic compound with a unique structure that includes a benzodioxane ring substituted with chlorine, fluorine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2,2,3-trifluorophenol with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzodioxane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The benzodioxane ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated nature can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal applications, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-2,4,5-trifluorobenzoic acid: Contains a similar aromatic ring with chlorine and fluorine substitutions but has a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzodioxane ring. This specific arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(11)9(12,13)16-6-2-1-5(4-14)3-7(6)15-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVZQPDMJUMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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